Methyl 4-Hydroxypicolinate hydrochloride

Description

Nomenclature and Chemical Context within Picolinate (B1231196) Derivatives

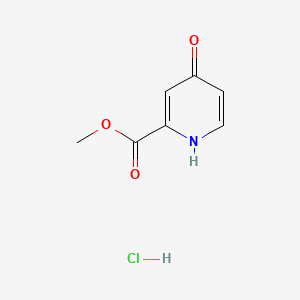

Methyl 4-Hydroxypicolinate hydrochloride is systematically known as methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride. nih.gov It belongs to the picolinate family, which are esters or salts of picolinic acid (pyridine-2-carboxylic acid). The core structure of this compound features a pyridine (B92270) ring substituted with a methyl ester group at the 2-position and a hydroxyl group at the 4-position. The hydrochloride salt form enhances its stability and solubility in certain solvents, which can be advantageous for various laboratory applications.

Picolinate derivatives, in a broader context, are a significant class of heterocyclic compounds. The nitrogen atom and the carboxylate group on the pyridine ring allow for versatile coordination with metal ions, making them important ligands in coordination chemistry. mdpi.com This ability to chelate metals is a key factor in many of their biological and catalytic functions.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 1256633-27-8 nih.govchemicalbook.combldpharm.com |

| Molecular Formula | C₇H₈ClNO₃ nih.gov |

| Molecular Weight | 189.60 g/mol nih.gov |

| IUPAC Name | methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride nih.gov |

| Synonyms | Methyl 4-hydroxypicolinate, HCl; 4-Hydroxy-pyridine-2-carboxylic acid methyl ester hydrochloride nih.gov |

| Parent Compound | Methyl 4-hydroxypicolinate nih.gov |

Significance in Contemporary Chemical and Pharmaceutical Sciences

The significance of this compound in the chemical and pharmaceutical sciences is primarily as a versatile building block and intermediate in the synthesis of more complex molecules. researchgate.net Its bifunctional nature, possessing both a hydroxyl and an ester group on the picolinate scaffold, allows for a variety of chemical transformations.

Picolinic acid and its derivatives have demonstrated a broad spectrum of biological activities, which underpins their importance in pharmaceutical research. They are recognized for their roles as enzyme inhibitors and are being investigated for the treatment of a range of diseases. nih.gov For instance, certain picolinate structures are explored for their potential in developing new therapeutic agents.

In the realm of materials science, the foundational picolinate structure is utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials can exhibit interesting catalytic properties and have potential applications in gas storage and separation. The functional groups on the picolinate ring, such as the hydroxyl group in Methyl 4-Hydroxypicolinate, can be crucial for tuning the properties of these materials.

Table 2: Research Areas of Interest for Picolinate Derivatives

| Research Area | Description of Significance |

| Pharmaceutical Synthesis | Picolinates serve as key intermediates for the synthesis of active pharmaceutical ingredients (APIs). |

| Enzyme Inhibition | The picolinic acid scaffold is a known pharmacophore for the inhibition of various enzymes. |

| Coordination Chemistry | The chelating properties of picolinates make them valuable ligands for creating metal complexes with specific catalytic or biological functions. |

| Materials Science | Used as organic linkers in the design and synthesis of functional metal-organic frameworks (MOFs). |

Overview of Research Trajectories for this compound

While specific, in-depth research focused solely on this compound is still emerging, the research trajectories for this compound can be extrapolated from the broader interest in functionalized picolinate derivatives.

Development of Novel Pharmaceutical Agents

A primary research trajectory for this compound is its use as a starting material or intermediate in the synthesis of novel pharmaceutical compounds. researchgate.net The hydroxyl group offers a reactive site for further functionalization, allowing for the creation of a library of derivatives that can be screened for various biological activities. Research in this area would likely focus on modifying this position to enhance binding to specific biological targets.

Exploration in Catalysis

Given the known catalytic activity of metal-picolinate complexes, another research direction involves the use of this compound to synthesize new catalysts. mdpi.com The electronic properties of the picolinate ligand can be tuned by the hydroxyl group, which could influence the catalytic efficiency and selectivity of the resulting metal complex in various organic transformations.

Synthesis of Functional Materials

In materials science, a potential research path is the incorporation of this compound as a functional building block in the synthesis of novel materials. The hydroxyl group could serve as a point for post-synthetic modification of MOFs or as a site for introducing specific functionalities to polymers, potentially leading to materials with tailored properties for applications such as sensing or controlled release.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h2-4H,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNAQQLKTARAOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-27-8 | |

| Record name | 2-Pyridinecarboxylic acid, 4-hydroxy-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for Methyl 4-Hydroxypicolinate Hydrochloride

The preparation of this compound is primarily achieved through synthetic routes that can be broadly categorized into direct esterification and derivatization from other pyridine-based compounds. These methods are designed to maximize yield and purity while often seeking to simplify reaction conditions and workup procedures.

Esterification Reactions of 4-Hydroxypicolinic Acid

The most direct route to this compound is the esterification of 4-Hydroxypicolinic acid. This transformation is typically accomplished using an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com

Common methods include:

Acid-Catalyzed Esterification : In this classic approach, 4-Hydroxypicolinic acid is reacted with a large excess of methanol (B129727), which also serves as the solvent. masterorganicchemistry.com A strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl), is used to protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed, or the alcohol is used in large excess. masterorganicchemistry.com

Thionyl Chloride (SOCl₂) Method : An alternative route involves converting the carboxylic acid to a more reactive acyl chloride intermediate. 4-Hydroxypicolinic acid can be treated with thionyl chloride (SOCl₂) to form 4-hydroxypicolinoyl chloride hydrochloride. nih.gov This intermediate is not typically isolated but is reacted in situ with methanol. commonorganicchemistry.comchemicalbook.com The methanol attacks the highly electrophilic acyl chloride, leading to the formation of the methyl ester hydrochloride with the expulsion of HCl and sulfur dioxide. nih.gov This method is often favored as it is generally irreversible and can proceed under milder conditions than some Fischer esterifications.

Derivatization from Precursor Compounds

Synthesizing this compound can also be achieved by chemically modifying other pyridine (B92270) derivatives. This multi-step approach allows for the construction of the target molecule from more readily available or alternative starting materials.

Complex pyridine cores can be synthesized and subsequently modified to yield the desired product. One documented pathway begins with a different substituted pyridine, such as 2-methyl-4-nitropyridine-N-oxide. patsnap.com This process involves several key transformations:

Chlorination : The starting material is reacted with concentrated hydrochloric acid to replace the nitro group with a chlorine atom, yielding 4-chloro-2-methyl-pyridine-N-oxide. patsnap.com

Reduction : The N-oxide is then reduced to the corresponding pyridine, 4-chloro-2-methylpyridine, using a reducing agent like phosphorus trichloride. patsnap.com

Oxidation : The methyl group at the 2-position is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate. This step forms 4-chloropicolinic acid. patsnap.com

Esterification and Hydroxylation : The resulting 4-chloropicolinic acid can then be esterified to methyl 4-chloropicolinate. Subsequent nucleophilic substitution of the chloro group with a hydroxide (B78521) source would yield the final 4-hydroxy derivative.

Another innovative approach involves building the core structure from non-pyridine precursors like furfural, which undergoes a series of reactions including cyano-amination, bromination, rearrangement, and hydrolysis to form substituted hydroxypicolinic acids. google.com

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. ub.edufiveable.me In the context of synthesizing Methyl 4-Hydroxypicolinate, this could involve starting with a pyridine ring that already has the 4-hydroxy group but possesses a different functional group at the 2-position, such as a nitrile (-CN).

For instance, 4-hydroxy-2-cyanopyridine could serve as a precursor. The synthesis would proceed via:

Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Esterification : The resulting 4-hydroxypicolinic acid is then esterified to the methyl ester as described previously (Section 2.1.1).

This approach is part of a broader set of synthetic tactics where various functional groups like amides, azides, or oximes can be transformed into the required carboxylic acid or ester functionality through well-established chemical reactions. vanderbilt.edu

Modern synthetic methods often employ specific reagents to achieve high efficiency and selectivity under mild conditions. The use of a trimethylchlorosilane (TMSCl) and methanol (MeOH) system has emerged as a highly convenient and effective method for the esterification of carboxylic acids, including amino acids and heterocyclic carboxylic acids, to their corresponding methyl ester hydrochlorides. nih.govresearchgate.netgoogle.com

R-COOH + MeOH + TMSCl → R-COOMe·HCl + (TMS)₂O

This method is noted for its simple operation, mild reaction conditions, and straightforward workup, which typically involves the evaporation of the solvent. nih.gov A patented process for preparing similar compounds highlights the use of TMSCl with methanol to achieve high yield (96.1%) and purity, underscoring its suitability for industrial-scale production due to easily available raw materials and minimal environmental pollution. google.com

Novel Synthetic Strategies for Enhanced Yield and Purity

The pursuit of more efficient synthetic routes has led to the development of strategies that improve both the yield and purity of this compound. The TMSCl/methanol system stands out as a significant advancement over traditional methods. nih.govgoogle.com

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | 4-Hydroxypicolinic acid, MeOH, H₂SO₄ or HCl gas | Reflux | Inexpensive reagents | Reversible reaction, harsh conditions, requires excess alcohol masterorganicchemistry.com |

| Thionyl Chloride | 4-Hydroxypicolinic acid, SOCl₂, MeOH | Room temp to reflux | Irreversible, high yield | Generates corrosive byproducts (SO₂, HCl) nih.govcommonorganicchemistry.com |

| TMSCl/Methanol System | 4-Hydroxypicolinic acid, TMSCl, MeOH | Room Temperature | Mild conditions, high yield, simple workup, generates HCl in situ nih.govresearchgate.netgoogle.com | TMSCl is moisture sensitive |

Stereoselective Synthesis Approaches

The controlled three-dimensional arrangement of atoms is a critical aspect of modern synthetic chemistry, particularly in the preparation of pharmaceutical intermediates. Stereoselective synthesis aims to produce a specific stereoisomer of a product, which can have significantly different biological activity compared to its counterparts.

A significant advancement in the stereoselective synthesis of piperidine (B6355638) derivatives involves the asymmetric hydrogenation of pyridinium (B92312) salts. This method provides a powerful tool for accessing highly functionalized, chiral piperidines from readily available pyridine precursors.

Researchers have successfully developed an iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. rsc.org This dearomatization strategy yields valuable cis-configurated hydroxypiperidine esters with excellent levels of enantioselectivity and diastereoselectivity. rsc.org The reaction demonstrates a broad substrate scope, accommodating various substituents and delivering products in high yields. rsc.org The key to this transformation is the use of a chiral iridium catalyst, which orchestrates the addition of hydrogen atoms to the prochiral pyridinium ring in a highly controlled manner, leading to the formation of a specific stereoisomer. The resulting products, which contain ester, amino, and hydroxy groups, are versatile building blocks for further synthetic manipulations. rsc.org

Table 1: Representative Results for Iridium-Catalyzed Asymmetric Hydrogenation of 5-Hydroxypicolinate Pyridinium Salts rsc.org

| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| N-Benzyl-5-hydroxypicolinate salt | Ir-catalyst | 96 | 97 | >20:1 |

| N-Phenyl-5-hydroxypicolinate salt | Ir-catalyst | 92 | 95 | >20:1 |

| N-Allyl-5-hydroxypicolinate salt | Ir-catalyst | 88 | 96 | >20:1 |

Mechanistic Investigations of Synthesis Reactions

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions, improving selectivity, and expanding the scope of a synthetic method. Mechanistic studies delve into the kinetics, thermodynamics, and stereochemical pathways of a reaction.

For instance, in catalyzed reactions, it is important to determine whether the observed product ratio is a result of kinetic control (the fastest formed product dominates) or thermodynamic control (the most stable product dominates). Methodologies such as reaction progress kinetic analysis can be employed to unravel the complexities of reaction reversibility and its correlation with substrate activation. rsc.org In some catalytic cycles, computational models based on the integration of kinetic differential equations for multiple equilibrium reactions have been proposed to rationalize the chemical and stereochemical outcomes. rsc.org The synthesis of certain picolinate (B1231196) derivatives can be influenced by reaction conditions such as temperature and pressure, which directly affect the reaction kinetics and equilibrium position. google.com

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. wikipedia.orgmdpi.com Both are critical considerations in the synthesis of substituted picolinates.

In the synthesis of complex molecules, remote substituents can influence the stereochemical outcome of a reaction. Studies on related systems have shown that the nature of substituents on the picolinyl group can have a significant effect on stereoselectivity. acs.org The presence of certain functional groups can promote intermolecular interactions, such as hydrogen bonding, which can direct the approach of a reactant and thus control the stereochemistry of the product. acs.org However, the origin of these effects can be complex and may not always arise from direct participation of the substituent group. acs.org

The regioselectivity of reactions involving substituted pyridines is another key aspect. For example, in the reaction of oxazoline[3,2-a]pyridiniums with nucleophiles, the site of attack (and thus the resulting product) can be controlled by the nature of the nucleophile. nih.gov Quantum chemistry calculations have been used to explore the free energy barriers for different reaction pathways, revealing that subtle electronic and steric factors govern the regioselectivity. nih.gov For example, aniline (B41778) and aliphatic amines may preferentially attack one carbon atom to yield N-substituted pyridones, whereas other amines might favor attack at a different position to form 2-substituted pyridines. nih.gov

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level. mdpi.com Density Functional Theory (DFT) calculations, in particular, allow for the elucidation of reaction pathways, the identification of transition states and intermediates, and the quantification of activation energies. mdpi.com

For reactions involving substituted pyridinium species, computational models can predict the most likely reaction pathways and explain observed selectivities. nih.gov For example, calculations can reveal stabilizing interactions, such as cation-π interactions between an aromatic ring of a reactant and the pyridinium ring of an intermediate, which can lower the energy of a particular transition state and thus favor one reaction pathway over another. nih.gov

Computational studies can also be used to design new reactions and predict their outcomes. By modeling various reactants and catalysts, researchers can screen for promising candidates and optimize reaction conditions in silico before undertaking experimental work. mit.edu This approach accelerates the discovery of new synthetic methods and provides a deeper understanding of the factors that control chemical reactivity. mit.edufrontiersin.org

Based on a comprehensive search for scientific data, it is not possible to provide a detailed article on the advanced spectroscopic and structural characterization of this compound. The necessary experimental data, including specific chemical shifts for ¹H and ¹³C NMR, 2D NMR correlations, mass spectrometry results, IR and Raman vibrational frequencies, and UV-Vis absorption maxima, are not available in published literature or spectral databases.

Generating an article with the requested detailed data tables and research findings would require access to proprietary laboratory data or the primary scientific literature in which this compound's synthesis and characterization are first reported. As this information is not publicly accessible through the conducted searches, creating an accurate and scientifically valid article according to the user's specific outline is not feasible. Any attempt to provide such data would be speculative and would not meet the standards of scientific accuracy.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Techniques

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

As of the current literature review, a specific single-crystal XRD study for Methyl 4-Hydroxypicolinate hydrochloride has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC). The CCDC is a comprehensive repository for small-molecule organic and metal-organic crystal structures, and the absence of an entry for this particular compound indicates that its crystal structure has not been experimentally determined and deposited.

However, the principles of the technique can be described in the context of how such a study would be conducted. To perform a single-crystal XRD analysis, a high-quality single crystal of this compound would first need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected on a detector. The intensities and positions of these spots are then used to solve the crystal structure, typically employing direct methods or Patterson functions, and subsequently refined using least-squares methods.

For analogous compounds, such as derivatives of quinoline, XRD studies have been successfully performed. For instance, the crystal structure of Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate was determined to be monoclinic with the space group P2₁/c mdpi.com. Such studies provide valuable insights into the molecular geometry and intermolecular interactions, including hydrogen bonding, which would be of significant interest in the case of this compound due to the presence of the hydroxyl group, the ester functionality, and the protonated pyridine (B92270) nitrogen. In the hydrochloride salt, a key feature to be determined by XRD would be the hydrogen bonding network involving the chloride anion and the protonated pyridine nitrogen, as well as the hydroxyl group.

Computational Structural Analysis

In the absence of experimental single-crystal X-ray data, computational methods serve as powerful tools to predict and analyze the structural and electronic properties of this compound. These in silico approaches, grounded in quantum mechanics and classical mechanics, provide detailed insights into the molecule's geometry, conformational preferences, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry and Electron Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules.

For Methyl 4-Hydroxypicolinate, DFT calculations can be performed to determine its most stable three-dimensional structure. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a suitable basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for systems with heteroatoms and potential hydrogen bonding.

In a DFT study of the related compound N-(4-hydroxyphenyl)picolinamide, geometry optimization was carried out using the B3LYP/6-311++G(d,p) level of theory researchgate.net. The calculated bond lengths and angles were found to be in good agreement with experimental data where available. For this compound, similar calculations would predict the bond lengths of the pyridine ring, the C-O and C=O bonds of the ester group, and the C-O bond of the hydroxyl group. The protonation of the pyridine nitrogen in the hydrochloride salt would lead to predictable changes in the geometry of the pyridine ring, with a slight elongation of the C-N bonds and a widening of the C-N-C bond angle.

Table 1: Predicted Bond Lengths and Angles for Methyl 4-Hydroxypicolinate (based on related structures)

| Parameter | Predicted Value |

|---|---|

| C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å |

| C-O (ester) | ~1.36 Å |

| C=O (ester) | ~1.21 Å |

| C-O (hydroxyl) | ~1.35 Å |

| C-N-C (pyridine ring) | ~118° |

| O-C=O (ester) | ~125° |

Note: These values are estimations based on DFT calculations of similar molecular structures and are intended to be representative.

Molecular Dynamics (MD) Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as in a solvent.

An MD simulation of this compound in an aqueous solution would provide insights into its conformational flexibility and its interactions with water molecules and the chloride counter-ion. The simulation would typically start with the DFT-optimized geometry of the molecule. The system would then be solvated in a box of water molecules, and the trajectory of each atom would be calculated by integrating Newton's laws of motion over a specified period, often on the nanosecond timescale.

Key findings from such a simulation would include the preferred orientation of the methyl ester group relative to the pyridine ring and the dynamics of the hydroxyl group's hydrogen atom. Of particular interest would be the stability of the hydrogen bonding network. It is expected that the protonated pyridine nitrogen and the hydroxyl group would act as hydrogen bond donors to water molecules or the chloride ion, while the carbonyl oxygen of the ester group and the hydroxyl oxygen would act as hydrogen bond acceptors. The chloride ion would likely form a stable salt bridge with the protonated pyridine nitrogen, an interaction that would be dynamically characterized by the MD simulation. A study on drug-like compounds with maleate salts highlighted the importance of counterions in forming stable hydrogen bonding motifs in aqueous solutions, a principle that would apply here nih.gov.

Quantum Chemical Parameters (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

Quantum chemical parameters derived from DFT calculations provide valuable information about the reactivity and electronic properties of a molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For a related compound, N-(4-hydroxyphenyl)picolinamide, the HOMO-LUMO energy gap was calculated to assess its chemical activity researchgate.net.

Electrostatic Potential (ESP) Map: The ESP map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions represent areas of high electron density and negative electrostatic potential (nucleophilic sites), while blue regions indicate areas of low electron density and positive electrostatic potential (electrophilic sites). For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and the hydroxyl oxygen, and a positive potential around the protonated pyridine nitrogen and the hydroxyl hydrogen. This information is crucial for understanding how the molecule interacts with other molecules and biological targets.

Table 2: Calculated Quantum Chemical Parameters for a Representative Picolinate (B1231196) Structure

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

Note: These values are illustrative and based on DFT calculations for similar aromatic esters.

Conformational Analysis and Torsional Barriers

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The energy associated with these rotations is described by torsional barriers.

For this compound, the key rotational barriers would be associated with the C-C bond connecting the ester group to the pyridine ring and the C-O bond of the ester. DFT calculations can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This analysis would reveal the most stable (lowest energy) conformation and the energy barriers between different conformers.

In a study of 4-methylacetophenone, the torsional barrier for the acetyl methyl group was found to be significantly higher than that of the ring methyl group, indicating that the acetyl group's rotation is more restricted osti.gov. Similarly, for Methyl 4-Hydroxypicolinate, the rotation of the methyl group of the ester would have a specific energy barrier. The most stable conformation is likely to be planar, with the carbonyl group oriented to minimize steric hindrance with the adjacent C-H bond of the pyridine ring. The presence of the hydroxyl group and the protonated nitrogen could influence these barriers through intramolecular interactions.

Table 3: Estimated Torsional Barriers for Methyl 4-Hydroxypicolinate

| Rotation Axis | Estimated Barrier (kcal/mol) |

|---|---|

| Pyridine Ring - C(O)OCH₃ | 4 - 6 |

| C(O) - OCH₃ | 1 - 2 |

Note: These values are estimations based on computational studies of similar aromatic esters.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies of SAR and QSAR

The exploration of a chemical compound's biological activity is fundamentally linked to its molecular structure. This connection is systematically investigated through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies.

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and pharmacology that correlates the chemical structure of a molecule with its resulting biological activity. wikipedia.orgnumberanalytics.com The core principle of SAR is that the activity of a compound is determined by its molecular structure, and by analyzing a series of related compounds, researchers can identify the key structural features—known as the pharmacophore—that are essential for the desired biological effect. numberanalytics.comslideshare.net SAR analysis involves the systematic modification of a molecule's structure, such as altering its size, shape, stereochemistry, or functional groups, and observing how these changes affect its interaction with biological targets like enzymes or receptors. pharmacologymentor.comdrugdesign.org This qualitative approach allows chemists to determine which parts of a molecule are crucial for its activity and which can be modified to improve properties or reduce side effects. wikipedia.orgdrugdesign.org

Quantitative Structure-Activity Relationship (QSAR) advances the principles of SAR by establishing a mathematical or statistical relationship between the biological activity of a series of compounds and their measurable physicochemical properties or structural features. wikipedia.orgresearchgate.netnih.gov QSAR models aim to predict the activity of new or untested compounds, thereby streamlining the drug discovery and development process. nih.govfiveable.me These models are built using statistical methods like multiple linear regression or machine learning algorithms. fiveable.me

The methodologies of QSAR involve several key steps:

Data Set Selection: A series of structurally related compounds with known biological activities (e.g., IC₅₀, EC₅₀) is selected. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be classified into several types:

1D-QSAR: Uses global molecular properties like molecular weight, logP (lipophilicity), and pKa.

2D-QSAR: Employs descriptors derived from the 2D structure, such as connectivity indices and counts of specific molecular fragments. fiveable.me

3D-QSAR: Considers the three-dimensional properties of molecules, such as molecular shape and electrostatic fields. fiveable.menih.gov Methods like Comparative Molecular Field Analysis (CoMFA) fall into this category. nih.gov

Higher-Dimension QSAR (4D, 5D, etc.): These models incorporate additional dimensions, such as different ligand conformations (4D-QSAR) or induced-fit models (5D-QSAR), to enhance predictive accuracy. nih.govresearchgate.net

Model Development: A mathematical equation is generated to correlate the descriptors (independent variables) with the biological activity (dependent variable). fiveable.me

Model Validation: The predictive power and robustness of the QSAR model are rigorously tested using internal validation techniques (like cross-validation) and, most importantly, external validation with a set of compounds not used in the model's creation. fiveable.me

By quantifying the relationship between structure and activity, QSAR provides valuable insights for the rational design of new molecules with enhanced potency and desired properties. pharmacologymentor.comnih.gov

Structural Modifications and Their Impact on Biological Activity

Structural modification is a cornerstone of medicinal chemistry, allowing for the optimization of a lead compound's biological activity, selectivity, and pharmacokinetic properties. While specific SAR studies on Methyl 4-Hydroxypicolinate hydrochloride are not extensively documented in the available literature, the principles of structural modification can be applied to its picolinate (B1231196) scaffold to hypothesize potential impacts on its biological activity.

The core structure of Methyl 4-Hydroxypicolinate consists of a pyridine (B92270) ring substituted with a methyl ester at position 2 and a hydroxyl group at position 4. Modifications to any of these regions could significantly alter its biological profile.

Key Areas for Structural Modification:

Pyridine Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, or aryl groups) at other positions on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, in the development of picolinate herbicides, the addition of an amino group at the 4-position and chlorine atoms at the 3- and 5-positions of the picolinic acid scaffold led to highly active compounds like picloram (B1677784) and aminopyralid. nih.gov Further replacing a chlorine atom with an aryl group at the 6-position resulted in a new generation of herbicides, demonstrating that modifications to the pyridine core are critical for activity. nih.gov

Modification of the 4-Hydroxy Group: The hydroxyl group is a key functional group that can participate in hydrogen bonding with biological targets. Its acidity and electronic properties can be altered by conversion to an ether or replacement with other functional groups like an amino or thiol group. Such changes would directly affect the molecule's interaction with receptor sites. Studies on other phenolic compounds show that the number and position of hydroxyl groups can dramatically affect antioxidant activity. mdpi.com

Modification of the C-2 Ester Group: The methyl ester at the C-2 position influences the compound's solubility, membrane permeability, and susceptibility to metabolic hydrolysis. Saponification to the corresponding carboxylic acid would create a picolinic acid derivative, which could exhibit different biological activities and transport properties. For example, picolinic acid itself is known to have antimicrobial properties due to its metal-chelating ability. researchgate.netnih.gov Alternatively, changing the alcohol portion of the ester (e.g., to ethyl, propyl, or benzyl (B1604629) esters) can fine-tune lipophilicity, potentially affecting absorption and distribution. In the development of the herbicide florpyrauxifen-benzyl, the use of a benzyl ester was a key structural feature. nih.gov

The strategic modification of these functional groups, guided by SAR principles, is essential for transforming a basic chemical scaffold into a compound with potent and selective biological activity.

Molecular Docking and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). nih.gov This method is instrumental in understanding the molecular basis of a compound's activity and in guiding rational drug design. The process involves predicting the ligand-receptor complex's structure and estimating the binding free energy.

The methodology generally involves:

Preparation of Receptor and Ligand: High-resolution three-dimensional structures of the target protein and the ligand (e.g., Methyl 4-Hydroxypicolinate) are prepared. This often involves removing water molecules and adding hydrogen atoms to the protein structure. nih.gov

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site. nih.gov

Scoring and Analysis: A scoring function is used to rank the potential binding poses based on calculated binding energies. Lower binding energy values typically indicate a more favorable and stable interaction. nih.gov The resulting poses are then analyzed to identify key intermolecular interactions, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the 4-hydroxy group) and acceptors.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

Electrostatic Interactions: Attractions or repulsions between charged groups.

Van der Waals Forces: Weak, short-range attractions.

While specific molecular docking studies for this compound were not found, research on other pyridine derivatives illustrates the utility of this approach. For example, docking studies have been used to evaluate pyridine derivatives as potential inhibitors of viral enzymes, EGFR kinase in cancer, and mycobacterial proteins. nih.govnih.govtandfonline.com In these studies, researchers successfully identified key binding modes and interactions that explained the compounds' inhibitory activity, guiding the synthesis of more potent derivatives. tandfonline.commdpi.com For a compound like Methyl 4-Hydroxypicolinate, molecular docking could be employed to screen for potential biological targets and to understand how its hydroxyl and ester functionalities contribute to binding within a hypothetical active site.

Computational Approaches in SAR/QSAR

While no specific computational studies for this compound were found, the methodologies mentioned are widely used to predict the activity of novel compounds.

Machine Learning Models for Activity Prediction

Machine learning models are increasingly used in drug discovery to predict the biological activity of small molecules, thereby prioritizing them for synthesis and testing. nih.govyoutube.comyoutube.com These models are trained on large datasets of compounds with known activities and can learn complex relationships between chemical structures and biological effects. nih.govyoutube.comyoutube.com For anti-TB drug discovery, machine learning models have been developed to predict the activity of compounds against M. tuberculosis, helping to screen large virtual libraries for potential hits. dntb.gov.ua Similarly, in cancer research, machine learning models can predict the anti-proliferative activity of compounds against various cancer cell lines. nih.gov Although no such model has been specifically applied to this compound, these computational tools represent a powerful approach to assess its potential biological activities in the future.

3D-QSAR Models (CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models based on the 3D structures of molecules. These models can provide insights into the structural features that are important for biological activity. For example, 3D-QSAR studies have been conducted on pyridine-substituted pyrimidines as Mer kinase inhibitors for cancer therapy and on pyrimidine (B1678525) derivatives as AXL kinase inhibitors. medchemexpress.comgithub.comusda.gov These studies generate contour maps that visualize the regions around a molecule where steric bulk, positive or negative charge, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. Such models are valuable for the rational design of more potent analogs. While no CoMFA or CoMSIA models have been published for this compound, these techniques could be applied to a series of related picolinate derivatives to guide the optimization of their potential biological activities.

Analytical Method Development for Methyl 4 Hydroxypicolinate Hydrochloride

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation and analysis of complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for the analysis of pharmaceutical compounds like Methyl 4-Hydroxypicolinate hydrochloride.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The development of an HPLC method for this compound involves the careful selection and optimization of the stationary phase, mobile phase, and other chromatographic conditions to achieve the desired separation and sensitivity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to non-polar compounds. researchgate.net In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.netresearchgate.net Given the presence of a polar hydroxyl group and a methyl ester group, along with the pyridine (B92270) ring, this compound is well-suited for analysis by RP-HPLC. The retention of the compound is primarily governed by its hydrophobic interactions with the stationary phase.

A validated RP-HPLC method for a related compound, methyl 4-hydroxy benzoate, utilized a C8 column, demonstrating the applicability of reversed-phase chromatography for such structures. researchgate.net For basic compounds like pyridine derivatives, controlling the pH of the mobile phase is critical to ensure good peak shape and reproducible retention times. americanpharmaceuticalreview.com

The composition of the mobile phase is a critical parameter in RP-HPLC that significantly influences the retention and selectivity of the separation. alwsci.com The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used in RP-HPLC. chromatographyonline.com The choice between them can affect the selectivity of the separation. For instance, a mobile phase of 44% methanol in water might have a similar elution strength to 35% acetonitrile in water. chromatographyonline.com For the analysis of polar compounds, adjusting the organic solvent percentage allows for the control of retention times. nacalai.com

Aqueous Component and pH Control: The aqueous component of the mobile phase often contains buffers to control the pH. alwsci.com Since this compound is a salt of a pyridine derivative, the pH of the mobile phase will affect its ionization state and, consequently, its retention. Using an acidic mobile phase, such as one containing formic acid or trifluoroacetic acid, can suppress the ionization of the pyridine nitrogen, leading to better retention and peak shape. chromatographyonline.com For example, a mobile phase of acetonitrile and water with 0.05% (v/v) trifluoroacetic acid has been successfully used for the analysis of methylphenidate hydrochloride, another nitrogen-containing compound. nih.gov Phosphate buffers are also commonly used to maintain a stable pH between 2 and 8. alwsci.com

Table 1: Exemplary Mobile Phase Compositions for RP-HPLC Analysis of Related Compounds

| Organic Modifier | Aqueous Component | Additive | Application | Reference |

| Acetonitrile | Water | 0.05% Trifluoroacetic Acid | Analysis of Methylphenidate hydrochloride | nih.gov |

| Methanol | Water (pH 4.8 with HCl) | 0.1 N HCl | Analysis of Methyl 4-hydroxy benzoate | researchgate.netresearchgate.net |

| Acetonitrile | 10 mM KH2PO4 | - | Analysis of Clindamycin | researchgate.net |

| Acetonitrile | Water | 0.3% Triethylamine (pH 3.0) | Analysis of Loxapine succinate | nih.gov |

This table is for illustrative purposes and specific conditions for this compound would require experimental optimization.

The choice of the HPLC column is paramount for achieving a successful separation. Key parameters to consider include the type of stationary phase, particle size, column dimensions, and pore size. oonops.euthermofisher.comsigmaaldrich.comsigmaaldrich.com

Stationary Phase: For RP-HPLC, C18 (octadecyl) and C8 (octyl) are the most widely used stationary phases. thermofisher.com C18 columns offer higher hydrophobicity and are suitable for a broad range of analytes. C8 columns are less hydrophobic and may provide better peak shapes for some basic compounds. Columns with low residual silanol (B1196071) activity are preferred to minimize peak tailing for basic analytes like pyridine derivatives. thermofisher.com

Particle Size and Column Dimensions: Columns with smaller particle sizes (e.g., 1.8 µm, 3 µm) provide higher efficiency and resolution but also generate higher backpressure, often requiring UHPLC (Ultra-High-Performance Liquid Chromatography) systems. oonops.eu Standard HPLC columns typically use 5 µm particles. oonops.eu Column length also affects resolution, with longer columns (150 mm or 250 mm) providing better separation for complex samples. oonops.eu Shorter columns (50 mm or 100 mm) are used for faster analyses. oonops.eu

Pore Size: The pore size of the stationary phase is important, especially for larger molecules. For small molecules like this compound, standard pore sizes of 60 to 120 Å are appropriate. oonops.eu

Table 2: Common HPLC Columns for Analysis of Related Compounds

| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Application | Reference |

| Supelco L7 | C8 | 5 | 250 x 4.6 | Methyl 4-hydroxy benzoate | researchgate.net |

| XBridge C18 | C18 | 3.5 | 50 x 4.6 | Clindamycin phosphate | researchgate.net |

| LiChrosorb RP-18 | C18 | 5 | 250 x 4.0 | 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl derivative | ptfarm.pl |

| Phenomenex Luna | C8 | 5 | 250 x 4.6 | Loxapine succinate | nih.gov |

This table provides examples of columns used for similar compounds; the optimal column for this compound should be determined experimentally.

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for hydrogen bonding of the hydroxyl group in this compound, direct analysis by GC can be challenging. Derivatization is often employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance. sigmaaldrich.com

Derivatization typically involves converting polar functional groups, such as hydroxyl (-OH) and amine (-NH), into less polar and more volatile derivatives. research-solution.comgcms.cz Common derivatization strategies for compounds containing hydroxyl and amine functionalities include silylation and alkylation. sigmaaldrich.comresearch-solution.comgcms.czchemcoplus.co.jptcichemicals.com

Silylation: This is one of the most common derivatization techniques in GC analysis. chemcoplus.co.jp It involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comtcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that can derivatize hydroxyl and amine groups. sigmaaldrich.comresearch-solution.comtcichemicals.com The resulting TMS ethers are more volatile and thermally stable. For compounds that are difficult to derivatize, a catalyst such as trimethylchlorosilane (TMCS) can be added. sigmaaldrich.com

Alkylation/Esterification: This method involves replacing an acidic hydrogen with an alkyl group. chemcoplus.co.jp For the hydroxyl group in this compound, methylation could be a potential derivatization strategy. Reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA) can be used to form methyl ethers. research-solution.com Another approach is esterification of the carboxylic acid group if the ester was hydrolyzed back to the acid, or transesterification. For instance, the analysis of 4-hydroxyproline (B1632879) by GC-MS involves methylation of the carboxylic acid group followed by acylation of the hydroxyl and amine groups. nih.gov

Table 3: Potential Derivatization Reagents for GC Analysis of this compound

| Derivatization Strategy | Reagent | Functional Group Targeted | Resulting Derivative | Reference |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl ether | sigmaaldrich.comresearch-solution.comtcichemicals.com |

| Silylation | N,O-Bis(trimethylsilyl)acetamide (BSA) | Hydroxyl (-OH) | Trimethylsilyl ether | tcichemicals.com |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Trimethylsilyl ether | chemcoplus.co.jp |

| Alkylation (Methylation) | N,N-Dimethylformamide dimethylacetal (DMF-DMA) | Hydroxyl (-OH) | Methyl ether | research-solution.com |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Hydroxyl (-OH) | Trifluoroacetyl ester | nih.gov |

This table outlines potential derivatization approaches based on the functional groups present in this compound.

Spectroscopic Analytical Methods

Spectroscopic methods provide valuable information about the chemical structure and concentration of an analyte. UV-Visible spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques for the characterization of this compound.

UV-Visible Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The pyridine ring in this compound is a chromophore that will exhibit characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the ring and the pH of the solution. For example, the UV-Vis spectrum of 7-hydroxy-4-methylcoumarin, which also contains a substituted aromatic ring with a hydroxyl group, shows maximum wavelengths at 218.5 nm and 323 nm. researchgate.net The UV spectrum of para-hydroxy methylcinnamate in cyclohexane (B81311) shows a strong absorption band around 300 nm. researchgate.net For 4-methylpyridine (B42270), a UV spectrum has been recorded, and for pyridine derivatives in general, the absorption spectra can be sensitive to protonation. nist.gov It is expected that this compound will have significant UV absorbance, making UV detection a suitable method for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. Both ¹H NMR and ¹³C NMR would provide valuable information for this compound.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring, the methyl ester protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyridine ring. For example, ¹H NMR spectra of pyridine and its methyl derivatives show characteristic signals in the aromatic region. researchgate.net In the ¹H NMR spectrum of 4-hydroxy-4-methyl-2-pentanone, the hydroxyl proton gives a signal at 4.2 ppm. chegg.com

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon. The chemical shift of the carbon attached to the hydroxyl group would be in the range typical for phenolic or enolic carbons. For instance, in methyl 2-hydroxybenzoate, the carbon attached to the hydroxyl group has a distinct chemical shift. docbrown.info

UV-Vis Spectroscopy for Quantitative Analysis

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of chromophoric compounds like this compound. The method is based on the principle that the molecule absorbs light in the ultraviolet-visible region, and the amount of light absorbed is directly proportional to its concentration in a solution (Beer-Lambert law).

The development of a quantitative UV-Vis method begins with the selection of an appropriate solvent in which the compound is stable and soluble. A standard solution of this compound is then scanned across a wavelength range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). ijraset.com This λmax is specific to the compound under the given conditions and provides the highest sensitivity for measurement.

A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. Plotting absorbance versus concentration should yield a linear relationship. The concentration of this compound in unknown samples can then be determined by measuring their absorbance and interpolating the concentration from the calibration curve.

Table 1: Hypothetical Calibration Data for this compound by UV-Vis Spectroscopy

This table presents illustrative data.

| Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |

| 2.0 | 0.152 |

| 4.0 | 0.305 |

| 6.0 | 0.455 |

| 8.0 | 0.601 |

| 10.0 | 0.753 |

| Linearity (R²) | 0.9998 |

Mass Spectrometry for Identification and Quantification

Mass Spectrometry (MS), often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), is a powerful tool for the definitive identification and precise quantification of this compound. LC-MS/MS, a tandem MS technique, offers exceptional sensitivity and selectivity.

For identification, the molecule is ionized (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For Methyl 4-Hydroxypicolinate (C₇H₇NO₃), the expected mass of the free base is approximately 153.12 g/mol . In positive ion mode, it would be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 154.1. Further fragmentation of this parent ion in the mass spectrometer generates a unique pattern of daughter ions, which serves as a structural fingerprint for unambiguous confirmation. nih.gov

For quantification, a specific fragmentation transition (parent ion → daughter ion) is monitored in a mode known as Multiple Reaction Monitoring (MRM). This technique is highly selective and allows for accurate measurement even in complex matrices. A calibration curve is generated using a suitable internal standard to ensure high accuracy. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound

This table presents illustrative data.

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion (m/z) | 154.1 |

| Daughter Ion (m/z) | 122.1 (corresponding to loss of methanol) |

| Collision Energy | Optimized value (e.g., 15 eV) |

| Dwell Time | 100 ms |

Method Validation and Quality Control

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use. certified-laboratories.com It is a regulatory requirement that ensures the reliability, consistency, and accuracy of analytical data. The validation process for a quantitative method for this compound would assess parameters defined by the ICH. certified-laboratories.comresearchgate.net

Accuracy, Precision, Linearity, Robustness

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the analyte (spiked) in a sample matrix. The results are expressed as a percentage recovery. demarcheiso17025.com

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. Precision is usually expressed as the Relative Standard Deviation (%RSD). researchgate.net

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of dilutions of a standard solution and is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be close to 1. researchgate.net

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage. certified-laboratories.com

Table 3: Hypothetical Method Validation Summary for this compound

This table presents illustrative data based on a hypothetical HPLC-UV method.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity | ||

| Range | 80-120% of target conc. | 50 - 150 µg/mL |

| Correlation Coefficient (R²) | ≥ 0.999 | 0.9997 |

| Accuracy (% Recovery) | ||

| 80% Concentration | 98.0 - 102.0% | 99.5% |

| 100% Concentration | 98.0 - 102.0% | 100.3% |

| 120% Concentration | 98.0 - 102.0% | 101.1% |

| Precision (%RSD) | ||

| Repeatability (n=6) | ≤ 2.0% | 0.85% |

| Intermediate Precision (n=6) | ≤ 2.0% | 1.10% |

| Robustness | ||

| Flow Rate (± 0.1 mL/min) | %RSD ≤ 2.0% | 1.3% |

| Mobile Phase pH (± 0.2) | %RSD ≤ 2.0% | 1.5% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It indicates if the compound is present.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com

These limits are crucial for the analysis of impurities. They are often calculated based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve). sepscience.comresearchgate.net

Table 4: Hypothetical Detection and Quantification Limits

This table presents illustrative data.

| Parameter | Hypothetical Value (µg/mL) |

| Limit of Detection (LOD) | 0.05 |

| Limit of Quantification (LOQ) | 0.15 |

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. certified-laboratories.com For a method analyzing this compound, specificity would be demonstrated by showing that there is no interference at the retention time of the main peak from placebo samples or known impurities. In chromatographic methods, peak purity analysis using a photodiode array (PDA) detector can also be used to support specificity.

Impurity Profiling and Forced Degradation Studies

Impurity profiling is the identification and quantification of impurities present in an API. iajps.com Forced degradation (or stress testing) is a critical component of this process. These studies involve subjecting the drug substance to harsh conditions—such as acid and base hydrolysis, oxidation, heat, and photolysis—to accelerate its decomposition. dphen1.comirjet.net

The primary goals of these studies are:

To identify the likely degradation products that could form during storage and manufacturing. researchgate.net

To establish the intrinsic stability of the drug molecule and its degradation pathways. dphen1.com

To demonstrate the specificity of the developed stability-indicating analytical method, by proving it can separate the intact drug from its degradation products. researchgate.net

Samples from these stress studies are analyzed by a suitable stability-indicating method (e.g., HPLC), and the degradation products are characterized, often using LC-MS, to elucidate their structures.

Table 5: Hypothetical Forced Degradation Study Results for this compound

This table presents illustrative data.

| Stress Condition | Duration | % Degradation | Observations |

| 0.1 M HCl | 24 hours | ~5% | Major degradation peak observed at RRT 0.85 |

| 0.1 M NaOH | 8 hours | ~12% | Significant degradation, multiple products formed |

| 3% H₂O₂ (Oxidation) | 24 hours | ~8% | Two major degradation peaks observed |

| Thermal (80°C) | 72 hours | < 1% | Compound is relatively stable to heat |

| Photolytic (UV light) | 48 hours | ~2% | Minor degradation observed |

Environmental Fate and Degradation Pathways

Biodegradation Studies

While direct evidence is absent for Methyl 4-Hydroxypicolinate hydrochloride, the aerobic biodegradation of similar N-heterocyclic compounds has been observed. For instance, a gram-negative soil bacterium, designated as strain Lep1, has been shown to degrade 4-methylquinoline (B147181) under aerobic conditions, utilizing it as a source of carbon and energy. nih.gov Similarly, Pseudonocardia sp. strain M43, isolated from sludge, is capable of aerobically degrading 4-methylpyridine (B42270) and 4-ethylpyridine. nih.gov This suggests that microbial communities in soil and sludge possess the metabolic capability to break down methyl-substituted pyridine (B92270) rings, a core feature of this compound.

The degradation of related compounds often begins with an oxidative attack on the pyridine ring. The process typically involves the release of the nitrogen atom as ammonia. nih.gov In the case of 3-methyl-4-nitrophenol (B363926), a methylated aromatic compound, the bacterium Ralstonia sp. SJ98 has been identified to utilize it as its sole source of carbon and energy, indicating that methylated aromatic structures can be fully mineralized by specific microorganisms. nih.gov Information regarding the anaerobic degradation of this compound is not available.

The microbial metabolism of pyridine derivatives often proceeds via hydroxylation, a reaction catalyzed by monooxygenase enzymes. In the degradation of 4-hydroxypyridine (B47283) by Agrobacterium sp., the initial step is hydroxylation to pyridine-3,4-diol, a reaction requiring NADH or NADPH and molecular oxygen. nih.gov The enzyme responsible, 4-hydroxypyridine-3-hydroxylase, is a flavin-adenine dinucleotide (FAD)-dependent monooxygenase. nih.gov Similarly, the aerobic degradation of 4-methylpyridine by Pseudonocardia sp. strain M43 is initiated by hydroxylation, leading to the transient accumulation of 2-hydroxy-4-methylpyridine. nih.gov

In the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98, a two-component monooxygenase system, PnpA and PnpB, is involved. PnpA catalyzes the initial monooxygenation of 3-methyl-4-nitrophenol to methyl-1,4-benzoquinone (MBQ), and PnpB subsequently reduces MBQ to methylhydroquinone (B43894) (MHQ). frontiersin.org It is plausible that similar enzymatic machinery could be involved in the initial transformation of the methyl-hydroxypyridine core of this compound.

Table 1: Enzymes Involved in the Degradation of Structurally Related Compounds

| Enzyme/System | Organism | Substrate | Product(s) | Cofactors |

| 4-hydroxypyridine-3-hydroxylase | Agrobacterium sp. | 4-hydroxypyridine | Pyridine-3,4-diol | NADH/NADPH, FAD |

| PnpA/PnpB | Burkholderia sp. strain SJ98 | 3-methyl-4-nitrophenol | Methylhydroquinone | NADPH |

| Monooxygenase | Pseudonocardia sp. strain M43 | 4-methylpyridine | 2-hydroxy-4-methylpyridine | Not specified |

Studies on related compounds provide insight into the potential degradation of this compound in environmental matrices. A bacterial consortium established from soil collected at a former coal gasification site was effective in degrading 4-methylquinoline, suggesting that contaminated soils can harbor microbial populations capable of breaking down N-heterocyclic compounds. nih.gov The bacterium Ralstonia sp. SJ98, which degrades 3-methyl-4-nitrophenol, was isolated from a soil sample contaminated with pesticides. nih.gov This indicates that soil is a significant reservoir for microorganisms that can adapt to metabolize complex organic molecules.

In aqueous environments, the biodegradation of N-acetylated sulfonamides has been studied in wastewater effluent. While N4-acetylsulfamethazine was persistent, N4-acetylsulfapyridine was fully degraded within 32 days in an aerated fixed-bed bioreactor, transforming back to its parent compound, sulfapyridine. nih.gov This highlights that degradation rates and pathways in water can be highly specific to the chemical structure. For this compound, its solubility in water would make it bioavailable for microbial attack in aquatic systems, though its persistence is currently unknown.

Table 2: Biodegradation of Related Compounds in Environmental Matrices

| Compound | Matrix | Organism/Consortium | Key Finding |

| 4-methylquinoline | Soil | Bacterial Consortium / Strain Lep1 | Complete aerobic degradation observed. nih.gov |

| 3-methyl-4-nitrophenol | Soil | Ralstonia sp. SJ98 | Utilized as sole carbon and energy source. nih.gov |

| N4-acetylsulfapyridine | Wastewater Effluent | Mixed microbial population | Complete degradation in 32 days. nih.gov |

Abiotic Degradation Processes

Abiotic processes, independent of microbial activity, can also contribute to the transformation of chemical compounds in the environment.

There is no specific information available in the reviewed literature regarding the photodegradation of this compound. The pyridine ring structure is generally stable, but substituents can influence its susceptibility to photochemical reactions. Further research would be necessary to determine its photolytic stability and potential transformation products upon exposure to sunlight.

The chemical structure of this compound contains a methyl ester functional group, which is susceptible to hydrolysis. This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid (4-Hydroxypicolinic acid) and methanol (B129727). Hydrolysis can occur under acidic, alkaline (saponification), or neutral conditions, with the rate being significantly faster under acidic or alkaline catalysis. chemspider.com

A general procedure for the hydrolysis of a methyl ester involves heating the compound with a base like sodium hydroxide (B78521) in a water/methanol mixture, followed by acidification to precipitate the carboxylic acid product. chemspider.com This abiotic process is a highly probable degradation pathway for this compound in aqueous environments, particularly under conditions of non-neutral pH.

Thermal Degradation

No studies detailing the thermal degradation of this compound were identified. Information regarding the temperatures at which decomposition occurs, the products of thermal breakdown, or the kinetics of this process is not present in the public domain. While research exists on the thermal decomposition of related structures, such as 2-methylpyridine (B31789) N-oxide, which decomposes at temperatures between 190°C and 220°C, this information cannot be directly extrapolated to this compound due to differences in chemical structure and functional groups. researchgate.net

Environmental Persistence and Mobility

Specific data on the environmental persistence and mobility of this compound, including its half-life, adsorption to environmental matrices, and volatilization, are not available. General principles of environmental chemistry can offer some theoretical insights, but no compound-specific studies were found.

Half-Life Determination

There are no published studies that have determined the environmental half-life of this compound in soil, water, or other environmental compartments. The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term impact, but this has not been evaluated for this specific compound. For context, the persistence of herbicides can range from a few days to several years, depending on their chemical structure and environmental conditions. mdpi.com

Adsorption to Environmental Matrices (e.g., Soil)

No data on the adsorption coefficient (Koc) or distribution coefficient (Kd) for this compound in soil or other environmental matrices could be located. The adsorption of a compound to soil particles influences its mobility and bioavailability. For ionizable organic chemicals, properties such as the octanol-water partition coefficient (Kow) and the dissociation constant (pKa) are used to estimate soil sorption. nih.govresearchgate.net However, without experimental data, the extent to which this compound would bind to soil remains unknown. The behavior of related picolinic acid herbicides suggests that they can be mobile in soil, but this is highly dependent on the specific substituents on the pyridine ring. nih.govnih.gov

Volatilization

There is no information available on the vapor pressure or Henry's Law constant for this compound, which are necessary to assess its potential for volatilization from soil or water surfaces. General vapor pressure data for various organic compounds are available, but none are specific to this compound. nyu.edu

Degradation Products and Metabolite Identification

No studies have been published that identify the degradation products or metabolites of this compound in the environment. While the biodegradation of related pyridine derivatives often proceeds through hydroxylation and ring cleavage, the specific metabolites of the title compound have not been characterized. mdpi.com For instance, the microbial degradation of picolinic acid by Rhodococcus sp. has been shown to produce 6-hydroxypicolinic acid. mdpi.com Similarly, the degradation of some phthalate (B1215562) esters in soil is known to be influenced by the length of the ester side chain. nih.gov However, without specific research, it is not possible to determine the environmental transformation products of this compound.

Future Directions and Emerging Research Areas

Advanced Applications in Medicinal Chemistry

Methyl 4-Hydroxypicolinate hydrochloride serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. bldpharm.com Its core structure is analogous to that of ligands known to chelate metal ions, a feature that is central to the mechanism of action of many drugs.

One of the most promising areas of application for derivatives of this compound is in the development of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase (PHD) inhibitors. medchemexpress.comnih.gov These enzymes are key regulators of the cellular response to low oxygen levels (hypoxia). nih.gov By inhibiting PHDs, the HIF-1α transcription factor is stabilized, leading to the activation of genes that promote red blood cell production (erythropoiesis) and iron metabolism. medchemexpress.comwikipedia.orgmdpi.com This mechanism is the basis for a new class of oral medications for anemia associated with chronic kidney disease. wikipedia.org The 4-hydroxy-picolinate moiety is a key pharmacophore in some known HIF-PHD inhibitors, suggesting that derivatives of this compound could be potent modulators of this pathway. Further research into this area could lead to the development of novel treatments for anemia and other conditions where tissue hypoxia is a critical factor, such as ischemic diseases. nih.gov

Beyond HIF-PHD inhibition, the picolinate (B1231196) scaffold is found in a variety of other biologically active compounds. Research into the derivatization of this core structure could yield novel inhibitors of other metalloenzymes or compounds that interact with a range of biological targets.

Novel Derivatization Strategies for Enhanced Bioactivity or Analysis

To explore the full potential of this compound, the development of novel derivatization strategies is crucial. These strategies can be aimed at enhancing the compound's inherent bioactivity, improving its pharmacokinetic properties, or facilitating its detection and quantification in biological samples.

The primary sites for derivatization on the this compound molecule are the hydroxyl and carboxylic acid ester groups. Chemical modification of these functional groups can significantly impact the molecule's biological activity. For instance, the introduction of different substituents on the pyridine (B92270) ring or modification of the ester group can alter the compound's binding affinity for its biological targets. nih.gov

For analytical purposes, derivatization can be employed to introduce a chromophore or fluorophore, enhancing the compound's detectability by techniques like High-Performance Liquid Chromatography (HPLC). nih.gov For example, carboxylic acids are often derivatized with reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) to improve their spectrophotometric detection. nih.gov Similar strategies could be adapted for the analysis of this compound and its metabolites in preclinical and clinical studies.

The following table outlines potential derivatization strategies and their objectives:

| Derivatization Site | Potential Reagents | Objective |

| Hydroxyl Group | Alkyl halides, Acyl chlorides | Enhance lipophilicity, modulate binding affinity |

| Carboxylic Ester | Amines, Hydrazines | Form amides with altered biological activity or for further functionalization |

| Pyridine Ring | Various electrophiles/nucleophiles | Structure-activity relationship (SAR) studies |

| Analytical Derivatization | Fluorescent tags, UV-active labels | Improve detection and quantification in biological matrices |

Integration of Computational and Experimental Approaches

The integration of computational modeling with experimental studies offers a powerful paradigm for accelerating the discovery and optimization of derivatives of this compound. mdpi.com In silico techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the potential interactions of this compound and its analogs with biological targets. nih.govmdpi.comresearchgate.net

Molecular docking can be used to predict the binding mode and affinity of novel derivatives with target proteins, such as HIF prolyl-hydroxylase. nih.gov This allows for the rational design of new compounds with improved potency and selectivity, prioritizing the synthesis of the most promising candidates and reducing the reliance on extensive and costly high-throughput screening.

Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex, providing a more detailed understanding of the binding stability and the key interactions that contribute to biological activity. mdpi.comresearchgate.net These computational predictions can then be validated through experimental assays, creating an iterative cycle of design, synthesis, and testing that can significantly streamline the drug discovery process.

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the development pipeline. nih.gov